2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEUCAUECKXTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Reductive amination serves as a foundational method for synthesizing 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride. This route typically begins with 3-fluoro-4-methoxybenzaldehyde, which reacts with pyrrolidine under reducing conditions. The aldehyde group undergoes condensation with the secondary amine, forming an imine intermediate that is subsequently reduced to the corresponding amine.
The reaction is catalyzed by sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of palladium on carbon (Pd/C). A study leveraging this method reported yields exceeding 65% under optimized conditions (room temperature, 12–24 hours). Critical parameters include pH control (maintained at 5–6 using acetic acid) to prevent side reactions such as over-reduction or polymerization.
Mechanistic Insights
- Imine Formation : The aldehyde reacts with pyrrolidine to generate a Schiff base.
- Reduction : The imine is reduced to a secondary amine, forming the pyrrolidine-phenyl backbone.
- Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility.
This method is favored for its simplicity and compatibility with scale-up, though purification challenges (e.g., removing unreacted aldehyde) necessitate chromatographic techniques or recrystallization.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly when introducing the pyrrolidine group to a pre-functionalized aromatic ring. While fluorine is a poor leaving group, its meta-position relative to the methoxy group activates the para-position for substitution under specific conditions.
Synthetic Protocol
- Substrate Preparation : 3-Fluoro-4-methoxybromobenzene is synthesized via bromination of 3-fluoro-4-methoxybenzaldehyde using phosphorus tribromide (PBr3).
- Substitution Reaction : The brominated derivative reacts with pyrrolidine in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., potassium carbonate) at elevated temperatures (80–100°C).
- Isolation : The product is extracted using dichloromethane and purified via vacuum distillation.
This method achieves moderate yields (50–60%) but requires stringent control of reaction time and temperature to minimize byproducts such as diarylamines.
Industrial-Scale Synthesis Using Continuous Flow Reactors
Industrial production of this compound prioritizes efficiency and reproducibility. Continuous flow reactors (CFRs) are employed to enhance mass transfer and thermal regulation, reducing reaction times from hours to minutes.
Key Advantages of CFRs
- Precision : Automated systems maintain optimal stoichiometry and temperature.
- Safety : Reduced handling of hazardous reagents (e.g., hydrogen gas).
- Yield Improvement : Conversions exceed 80% due to minimized intermediate degradation.
A representative industrial workflow involves:
- Feedstock Mixing : 3-Fluoro-4-methoxybenzaldehyde and pyrrolidine are combined in a methanol solvent.
- Reductive Amination : The mixture passes through a Pd/C-packed column under hydrogen pressure (3–5 bar).
- In-line Acidification : Hydrochloric acid is introduced post-reduction to precipitate the hydrochloride salt.
- Crystallization : The product is isolated via continuous centrifugation and dried under vacuum.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Scalability | Key Challenges |
|---|---|---|---|---|
| Reductive Amination | 65–75 | 12–24 hours | High | Purification complexity |
| Nucleophilic Substitution | 50–60 | 6–8 hours | Moderate | Byproduct formation |
| Continuous Flow | 80–85 | <1 hour | Very High | Initial capital investment |
Reductive amination balances yield and practicality for laboratory-scale synthesis, while CFRs dominate industrial production. Nucleophilic substitution remains a niche approach due to its lower efficiency.
Recent Advances and Alternative Strategies
Emerging techniques focus on catalytic asymmetric synthesis to produce enantiomerically pure variants. For example, chiral phosphoric acids catalyze the enantioselective Friedel-Crafts alkylation of pyrrolidine derivatives, achieving enantiomeric excess (ee) >90%. Additionally, photoredox catalysis enables C–H functionalization of pyrrolidine, bypassing pre-functionalized substrates.
Future Directions
- Biocatalytic Routes : Enzymatic reductive amination using amine dehydrogenases.
- Electrochemical Synthesis : Direct coupling of aryl halides and amines under green conditions.
Chemical Reactions Analysis
2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride has been studied for its potential as an antitumor agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
- Mechanism of Action : The compound is believed to inhibit specific enzymes or receptors involved in disease pathways, which can lead to reduced tumor growth or enhanced apoptosis in cancer cells .
Biological Research
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was assessed using the National Cancer Institute's protocols, revealing promising results with low IC50 values, indicating strong growth inhibition of cancer cells .
Neuropharmacology
- Cognitive Enhancements : Preliminary studies suggest that this compound may have effects on cognitive functions and could be explored for use in treating neurodegenerative diseases. Its interaction with neurotransmitter systems is an area of ongoing research.
Table 1: Biological Activities of this compound
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted by the National Cancer Institute assessed the efficacy of this compound against a panel of cancer cell lines. The compound displayed an average growth inhibition rate of over 60% at concentrations as low as 10 µM, indicating its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Neuropharmacological Effects
Research exploring the cognitive effects of this compound involved behavioral assays in animal models. Results indicated that administration led to improved performance in memory tasks compared to control groups, suggesting a possible application in treating cognitive decline associated with aging or neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-(4-Fluoro-2-methoxyphenyl)pyrrolidine: This compound has a similar structure but differs in the position of the fluorine and methoxy groups on the phenyl ring.
2-(3-Fluoro-4-methoxyphenyl)pyrrolidine: The free base form of the hydrochloride salt, which may have different solubility and reactivity properties.
Biological Activity
2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial, antiviral, and anti-inflammatory properties, along with its mechanisms of action and structure-activity relationships (SAR).
Overview of Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains and fungi. In vitro tests have shown promising results, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.
- Antiviral Properties : Preliminary studies suggest that this compound may interfere with viral replication processes, although detailed mechanisms remain under investigation.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, which may lead to various pharmacological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, thereby exerting therapeutic effects.
- Receptor Modulation : It can interact with receptors that play critical roles in inflammatory responses and microbial defense mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Structural modifications can significantly influence its potency and efficacy.
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Position | Enhances binding affinity to target proteins |
| Methoxy Group Position | Affects solubility and interaction with biological targets |
| Pyrrolidine Ring Modifications | Changes in activity against various pathogens |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several pyrrolidine derivatives, including 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
- Antiviral Activity : Research into the antiviral properties of similar compounds suggests that modifications in the pyrrolidine structure can enhance efficacy against viral pathogens. Compounds with structural similarities have shown promising results in inhibiting viral replication, indicating the potential for further exploration in drug development .
- Anti-inflammatory Studies : Investigations into the anti-inflammatory properties revealed that compounds with similar structures could modulate inflammatory cytokines, suggesting potential therapeutic appl
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride?
- Methodology : Focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, dichloromethane (DCM) is often used as a solvent due to its inertness and ability to dissolve polar intermediates . Monitor reaction progress via TLC or HPLC to optimize yield (typical yields range from 70–90% for similar pyrrolidine derivatives) .
- Safety : Adhere to hazard codes H300 (acute toxicity) and P301+P310 (emergency response for ingestion) by using fume hoods and personal protective equipment (PPE) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical Techniques :
- NMR : and NMR to verify fluorophenyl and methoxy group positions .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) using single-crystal diffraction, as demonstrated for structurally analogous fluorinated pyrrolidines .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion detection) .
Q. What protocols ensure safe handling and storage of this hydrochloride salt?
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
- Disposal : Follow P501 guidelines for halogenated waste, including neutralization with dilute NaOH before disposal .
Q. How can researchers assess the compound’s purity for pharmacological assays?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Acceptable purity thresholds: ≥98% with single impurities ≤0.5% .
- Elemental Analysis : Verify Cl content matches theoretical values (e.g., 18–20% for similar hydrochlorides) .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yield data under varying catalytic conditions?
- Experimental Design : Apply factorial design (e.g., Taguchi methods) to isolate variables like catalyst loading, temperature, and solvent. For example, optimize Pd-catalyzed coupling reactions using response surface methodology .
- Case Study : If yields drop at higher temperatures (>80°C), investigate thermal decomposition via DSC/TGA to identify instability thresholds .
Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?
- Quantum Chemistry : Use DFT (e.g., Gaussian 16) to calculate frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites. For fluorinated pyrrolidines, the 3-fluoro group often directs electrophilic substitution .
- Reaction Pathway Simulation : Tools like ICReDD’s reaction path search algorithms integrate experimental data to propose optimal conditions (e.g., solvent-free reactions for greener synthesis) .
Q. What methodologies address discrepancies in biological activity data across cell-based assays?
- Data Normalization : Use internal standards (e.g., β-actin for Western blots) and control for batch-to-batch variability in hydrochloride salt solubility .
- Dose-Response Analysis : Employ Hill equation modeling to differentiate true receptor antagonism from nonspecific cytotoxicity .
Q. How can researchers stabilize this compound under physiological pH conditions for in vivo studies?
- pH Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with UPLC monitoring. Buffers (pH 7.4) may require co-solvents (e.g., DMSO ≤5%) to prevent precipitation .
- Prodrug Design : Modify the pyrrolidine nitrogen with enzymatically cleavable groups (e.g., acetyl) to enhance plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
